AZD3229 is a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. AZD3229 demonstrates potent single digit nM growth inhibition across a broad cell panel, with good margin to KDR-driven effects. Selectivity over KDR can be rationalised predominantly by the interaction of water molecules with the protein and ligand in the active site and its kinome selectivity is similar to the best of the approved GIST agents. AZD3229 demonstrates excellent cross-species pharmacokinetics, shows strong pharmacodynamic inhibition of target, and is active in several in vivo models of GIST.
AZD3229
CAS No.: 2248003-60-1
Cat. No.: VC0520058
Molecular Formula: C24H26FN7O3
Molecular Weight: 479.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248003-60-1 |
---|---|
Molecular Formula | C24H26FN7O3 |
Molecular Weight | 479.5 g/mol |
IUPAC Name | N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide |
Standard InChI | InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) |
Standard InChI Key | FLJOFQUXYAWOPE-UHFFFAOYSA-N |
SMILES | CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F |
Canonical SMILES | CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F |
Appearance | Solid powder |
Introduction
Mechanism of Action and Pharmacological Properties
AZD3229 functions as a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary mutations seen in GIST patients . The compound exerts its anticancer effects by inhibiting KIT phosphorylation, which prevents downstream signaling pathways that drive tumor growth and proliferation .
In engineered and GIST-derived cell lines, AZD3229 demonstrates remarkable potency, being 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations and exhibiting low nanomolar activity against a wide spectrum of secondary mutations . This enhanced potency could translate to more effective tumor control in the clinical setting.
A critical advantage of AZD3229 is its selectivity profile. Unlike current standard-of-care agents that inhibit multiple kinases, AZD3229 demonstrates selective inhibition of KIT and PDGFRα with minimal off-target effects. This selectivity could potentially reduce treatment-related toxicities commonly observed with existing therapies .
Preclinical Efficacy Studies
AZD3229 has undergone extensive preclinical evaluation in various models to assess its efficacy against GIST with different mutation profiles. In mouse xenograft models, AZD3229 demonstrates impressive anti-tumor activity, with tumor regression ranging from 60% to 99% tumor growth inhibition when administered orally at doses up to 20 mg/kg .
The compound has shown efficacy against several types of KIT mutations, including:
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Primary exon 11 deletions
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ATP-binding pocket mutations (GIST 430/654A and patient-derived xenograft model with KIT V654A)
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A-loop mutations (PDX model with KIT Y823D, HGiXF-105 and Ba/F3 KIT D816)
Importantly, AZD3229 causes durable inhibition of KIT signaling in patient-derived xenograft models of GIST, leading to significant tumor regressions at doses that showed no changes in arterial blood pressure in rat telemetry studies . This suggests a potentially favorable safety profile compared to current therapies that cause hypertension through VEGFR2 inhibition.
Table 1: Comparative Potency of AZD3229 vs. Standard Treatments
Inhibitor | Potency Against Primary KIT Mutations | Activity Against Secondary Mutations | Off-Target Effects |
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AZD3229 | 15-60× more potent than imatinib | Low nanomolar activity against wide spectrum | Minimal VEGFR2 inhibition, no BP changes in rat models |
Imatinib | Standard first-line | Limited activity against secondary mutations | Generally well-tolerated |
Sunitinib | Used after imatinib failure | Limited spectrum of activity | VEGFR2 inhibition causing hypertension |
Regorafenib | Used after sunitinib failure | Limited spectrum of activity | VEGFR2 inhibition causing hypertension |
Pharmacokinetic-Pharmacodynamic Relationships
A comprehensive pharmacokinetic-pharmacodynamic (PKPD) model has been developed for AZD3229, linking plasma concentrations to inhibition of phosphorylated KIT . This model incorporates data from several in vivo preclinical tumor models and in vitro data generated in a panel of Ba/F3 cell lines engineered to express various KIT mutations .
Research demonstrates that AZD3229 inhibits phosphorylated KIT in an exposure-dependent manner, with optimal efficacy observed when greater than 90% inhibition of KIT phosphorylation is sustained over the dosing interval . Following oral administration in mice, AZD3229 produces rapid and extensive decreases in KIT phosphorylation, with the inhibitory effects closely tracking changes in drug exposure without significant time delay .
Analysis of Ba/F3 cell-panel viability data reveals good correlation between the relevant GI90 (concentration causing 90% growth inhibition) in vitro and the estimated EC90 (concentration producing 90% of maximum effect) in the respective in vivo model . While the EC90 varies across different models with different mutations, optimal antitumor activity is consistently observed when pKIT levels are suppressed by more than 90% durably over the dosing interval .
Table 2: PKPD Properties of AZD3229
Parameter | Value/Observation |
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Optimal efficacy threshold | >90% inhibition of KIT phosphorylation sustained over dosing interval |
Estimated effective human dose | >34 mg twice daily |
PK-PD relationship | Exposure-dependent inhibition of phosphorylated KIT |
Time course | Rapid and extensive decrease in pKIT levels, tracking drug exposure without significant delay |
Translational Modeling and Clinical Dose Prediction
Translational modeling integrating the predicted human pharmacokinetics into the mouse PKPD model suggests that an oral twice-daily human dose greater than 34 mg would be required to ensure adequate coverage across the mutations investigated . This dosing regimen is predicted to maintain the >90% inhibition of KIT phosphorylation needed for optimal efficacy.
Additional experiments with a probe compound in the Ba/F3 (KIT exon 11 del 557-558/V654A) mouse allograft model evaluated different dosing schedules while maintaining the same total daily dose . These studies revealed that more frequent dosing (three times daily) provided stronger antitumor activity than less frequent dosing (once daily) at the same total daily dose, highlighting the importance of maintaining durable target inhibition over each 24-hour period .
The translational approach used in the development of AZD3229 goes beyond simply relying on mouse efficacy data by incorporating a more in-depth quantitative analysis of pharmacokinetics and pharmacodynamics. This includes integration of in vitro and mouse in vivo data and the backtranslation of data for standard-of-care agents to define appropriate translational assumptions .
Comparison with Current and Investigational Therapies
AZD3229 has been benchmarked against current standard-of-care agents (imatinib, sunitinib, and regorafenib) as well as investigational agents, including avapritinib (BLU-285) and ripretinib (DCC-2618) . Comparative analyses indicate that AZD3229 has a superior potency and selectivity profile to these treatments .
The benchmarking studies show that compared with standard-of-care KIT inhibitors, AZD3229 has the potential to deliver the required target coverage across a wider spectrum of primary or secondary mutations . This suggests that AZD3229 could be effective in patients who have developed resistance to current therapies due to the emergence of secondary mutations.
Table 3: Anti-tumor Activity of AZD3229 in Preclinical Models
Model Type | Mutation | Tumor Growth Inhibition | Dosing |
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Mouse xenograft models | Various KIT mutations | 60% to 99% TGI | Oral dosing up to 20 mg/kg |
PDX model with KIT V654A | ATP-binding pocket mutation | Significant tumor regression | Not specified in search results |
PDX model with KIT Y823D | A-loop mutation | Significant tumor regression | Not specified in search results |
Future Clinical Implications
Based on its comprehensive preclinical profile, AZD3229 warrants clinical investigation as a new treatment option for patients with GIST . The compound's ability to inhibit both ATP-binding and A-loop mutations of KIT at clinically relevant exposures suggests potential efficacy in patients who have progressed on current therapies due to the development of resistance mutations .
AZD3229 has the potential to overcome limitations experienced with existing treatment options, which are often compromised by off-target effects leading to drug holidays and dose reductions, ultimately resulting in suboptimal efficacy . By providing more selective inhibition of KIT and PDGFRα with minimal off-target effects, AZD3229 could potentially offer improved tolerability while maintaining durable target inhibition.
The PKPD modeling framework developed for AZD3229 provides a translational bridge from nonclinical to clinical settings, which can support study design in terms of optimizing dose and schedule, determining appropriate sampling time points for PK and PD endpoints, and establishing decision-making criteria for clinical trials . As clinical data emerges, this framework can be refined to further optimize treatment protocols.
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